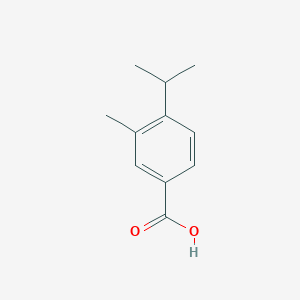

3-Methyl-4-(propan-2-yl)benzoic acid

Description

Contextual Significance of Benzoic Acid Derivatives in Contemporary Chemical Research

Benzoic acid and its derivatives are a cornerstone of modern chemical research, valued for their versatile structure consisting of a benzene (B151609) ring attached to a carboxyl group. ymerdigital.com This fundamental scaffold allows for a wide range of modifications, leading to compounds with diverse physical, chemical, and biological properties. ymerdigital.comnih.gov These derivatives are not merely academic curiosities; they are integral to numerous applications. In the pharmaceutical industry, they form the basis for a variety of drugs. nih.gov In materials science, they are used as building blocks for polymers and other advanced materials. Furthermore, they are widely used as preservatives and flavoring agents in the food and cosmetic industries. nih.gov

The reactivity of the benzene ring and the carboxylic acid group can be fine-tuned by adding various substituents. psu.edunih.gov Electron-donating groups can increase the electron density of the benzene ring, influencing its reactivity, while electron-withdrawing groups can make the carboxylic acid proton more acidic. libretexts.org This ability to modulate the electronic properties of the molecule is a key reason why benzoic acid derivatives are so widely studied. psu.edu Researchers are constantly exploring new derivatives to understand fundamental chemical principles and to develop new functional molecules. preprints.org

Specific Research Rationale for 3-Methyl-4-(propan-2-yl)benzoic Acid

The specific structure of this compound, with its methyl and isopropyl groups at positions 3 and 4 respectively, presents a unique subject for scientific inquiry. The isopropyl group is a bulky substituent that can influence the molecule's conformation and its interactions with other molecules. The methyl group, while smaller, also contributes to the electronic landscape of the benzene ring.

The primary research interest in this compound often lies in its role as a key intermediate in the synthesis of more complex molecules. The strategic placement of the methyl and isopropyl groups can direct further chemical transformations to specific positions on the aromatic ring, making it a valuable building block in multi-step organic synthesis.

Overview of Current Academic Research Landscape on Substituted Benzoic Acids

The academic research landscape for substituted benzoic acids is vast and dynamic. A significant area of focus is the investigation of how different substituents affect the acidity (pKa) of the benzoic acid. psu.edu This is crucial for understanding reaction mechanisms and for designing molecules with specific properties for applications like catalysis or drug design. Theoretical studies using computational methods like density functional theory (DFT) are often employed to predict and explain these substituent effects. nih.govrsc.org

Another active area of research is the synthesis of novel substituted benzoic acids and their derivatives. google.compatsnap.com This includes the development of more efficient and environmentally friendly synthetic methods. google.com For example, research has explored the use of solid acid catalysts for the esterification of benzoic acids, which can offer advantages over traditional methods. mdpi.com

Furthermore, the biological activities of substituted benzoic acids are a major field of study. preprints.orgijcrt.org Researchers are investigating their potential as anticancer agents, enzyme inhibitors, and antimicrobial compounds. nih.govnih.gov Structure-activity relationship (SAR) studies are common, where a series of related compounds are synthesized and tested to determine which structural features are essential for their biological effects. nih.gov

Scope and Objectives for Advanced Research on this compound

While this compound is a known compound, there is still considerable scope for advanced research. Future studies could focus on several key objectives:

Elucidation of Detailed Reaction Mechanisms: A deeper investigation into the mechanisms of reactions involving this compound could provide valuable insights for synthetic chemists. This could involve kinetic studies and the use of advanced spectroscopic techniques to identify reaction intermediates.

Exploration of Novel Synthetic Applications: Research could be directed towards utilizing this compound as a precursor for the synthesis of novel polymers, liquid crystals, or other functional materials. Its unique substitution pattern could lead to materials with interesting and useful properties.

Systematic Investigation of Biological Activity: A comprehensive screening of this compound and its derivatives against a wide range of biological targets could uncover previously unknown therapeutic potential. This could involve high-throughput screening assays and detailed in vitro and in vivo studies.

Development of "Green" Synthesis Routes: The development of more sustainable and environmentally friendly methods for the synthesis of this compound would be a valuable contribution to the field of green chemistry.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 5830-97-7 |

| Molecular Formula | C11H14O2 |

| Molecular Weight | 178.23 g/mol |

| Appearance | White to off-white powder |

| Melting Point | 158-162 °C |

| Boiling Point | 316.8±19.0 °C at 760 mmHg |

| Density | 1.082±0.06 g/cm³ |

| pKa | 4.29±0.10 |

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-4-propan-2-ylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-7(2)10-5-4-9(11(12)13)6-8(10)3/h4-7H,1-3H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBRCYQOQDGYLIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)O)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Methyl 4 Propan 2 Yl Benzoic Acid

Retrosynthetic Analysis and Strategic Precursor Selection

A retrosynthetic analysis of 3-Methyl-4-(propan-2-yl)benzoic acid reveals several potential disconnection points, guiding the selection of appropriate starting materials. The most logical disconnections are at the bonds connecting the methyl, isopropyl, and carboxyl groups to the benzene (B151609) ring.

A primary precursor is p-cymene (B1678584) (4-isopropyltoluene), a naturally occurring aromatic hydrocarbon found in the essential oils of various plants. nih.govregenesis.commdpi.com This precursor already contains the desired arrangement of the methyl and isopropyl groups at the 1 and 4 positions of the benzene ring. The main challenge then becomes the selective introduction of the carboxyl group at the 3-position.

Alternative precursors could include simpler aromatic compounds like toluene (B28343) or cumene. However, these would necessitate the introduction of the remaining alkyl groups with specific regioselectivity, which can be challenging due to the directing effects of the existing substituents. For instance, starting with toluene, a Friedel-Crafts alkylation to introduce the isopropyl group would predominantly yield ortho and para isomers, not the required meta relationship between the methyl and the newly introduced isopropyl group relative to the eventual carboxylic acid. wikipedia.orgmasterorganicchemistry.com

Targeted Functionalization and Directed Aromatic Substitution Approaches

Alkylation Strategies for Isopropyl and Methyl Groups

When starting from a precursor that does not already contain both the methyl and isopropyl groups, Friedel-Crafts alkylation is a common method for their introduction. wikipedia.orgmasterorganicchemistry.com The alkylation of toluene with propylene, for instance, can produce a mixture of cymene isomers. nih.govepa.gov However, achieving the desired 4-isopropyltoluene (p-cymene) selectively requires specific catalysts, such as modified HZSM-5 zeolites, to favor the para isomer. epa.gov

The reaction is typically performed in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). wikipedia.org The choice of catalyst and reaction conditions is crucial to control the regioselectivity and to minimize side reactions like polyalkylation.

Carboxylation Techniques for Benzoic Acid Moiety Formation

Once a suitable precursor like p-cymene is obtained, the next critical step is the introduction of the carboxylic acid group at the 3-position. Several methods can be employed for this transformation:

Grignard Reaction with Carbon Dioxide: A powerful method for forming C-C bonds and introducing a carboxyl group is through a Grignard reagent. numberanalytics.comnih.gov This would involve the bromination of p-cymene at the 3-position, followed by the formation of a Grignard reagent by reacting the aryl bromide with magnesium metal. numberanalytics.comresearchgate.net The subsequent reaction of the Grignard reagent with carbon dioxide, followed by an acidic workup, yields the desired this compound. nih.gov Optimization of Grignard reactions often involves careful selection of solvents like diethyl ether or tetrahydrofuran (B95107) (THF) and precise temperature control. numberanalytics.comacs.orgdtu.dk

Oxidation of an Acyl Group: An alternative strategy involves the Friedel-Crafts acylation of p-cymene. rsc.orgorganic-chemistry.org The introduction of an acetyl group at the 3-position can be achieved using acetyl chloride and a Lewis acid catalyst. The resulting ketone can then be oxidized to the corresponding carboxylic acid using a strong oxidizing agent. This approach offers good regioselectivity as the acylation of p-cymene is directed to the position ortho to the isopropyl group and meta to the methyl group.

Directed Ortho-Metalation: This technique allows for the direct functionalization of a position ortho to a directing group. acs.org While not directly applicable to p-cymene for carboxylation at the 3-position, it is a powerful tool for regioselective synthesis in other contexts.

Multi-Step Synthesis Pathways from Simpler Aromatic Precursors

Synthesizing this compound from simpler precursors involves a sequence of reactions where regioselectivity is a key consideration at each step.

Regioselective Synthesis Considerations

The order of reactions is critical. For example, if starting from toluene, one might consider nitration first. The nitro group is a meta-director, which could then guide the introduction of another substituent. youtube.com However, Friedel-Crafts reactions are often ineffective on strongly deactivated rings like nitrobenzene. masterorganicchemistry.com

A more viable multi-step synthesis could start with the Friedel-Crafts acylation of toluene. Acylation is generally preferred over alkylation as it avoids polyalkylation and rearrangements. organic-chemistry.org The resulting methylacetophenone can then be subjected to further functionalization.

Reaction Condition Optimization for Enhanced Yield and Purity

Optimizing reaction conditions is paramount for maximizing the yield and purity of the final product. This includes the choice of catalysts, solvents, temperature, and reaction time.

In Friedel-Crafts reactions, the stoichiometry of the Lewis acid catalyst is important; acylation often requires stoichiometric amounts because the product ketone complexes with the catalyst. For Grignard reactions, the quality of the magnesium and the exclusion of moisture are critical for successful reagent formation. numberanalytics.comresearchgate.net

The oxidation of alkyl or acyl groups to carboxylic acids also requires careful control. For instance, the oxidation of cymene isomers can be achieved using various oxidizing agents like nitric acid or potassium permanganate (B83412), with the reaction conditions influencing the product distribution. google.comcdnsciencepub.comresearchgate.netcore.ac.uk Catalytic systems, such as those based on cobalt acetate, have also been developed for the selective oxidation of methyl groups on an aromatic ring. researchgate.net

Below is a data table summarizing key reactions and typical conditions discussed:

| Reaction Type | Starting Material | Reagents | Product | Key Considerations |

| Friedel-Crafts Alkylation | Toluene | Propylene, Lewis Acid (e.g., AlCl₃, HZSM-5) | p-Cymene (and isomers) | Catalyst choice is crucial for regioselectivity. epa.gov |

| Friedel-Crafts Acylation | p-Cymene | Acetyl Chloride, AlCl₃ | 3-Acetyl-4-isopropyltoluene | Stoichiometric amount of catalyst is often needed. organic-chemistry.org |

| Grignard Carboxylation | 3-Bromo-p-cymene | 1. Mg, ether/THF 2. CO₂ 3. H₃O⁺ | This compound | Requires anhydrous conditions and temperature control. numberanalytics.comnih.gov |

| Oxidation | p-Cymene | KMnO₄ or other oxidizing agents | Can lead to a mixture of oxidized products. cdnsciencepub.comresearchgate.net | Reaction conditions determine the extent and position of oxidation. |

Modern Synthetic Techniques in the Preparation of Substituted Benzoic Acids

The synthesis of specifically substituted benzoic acids, such as this compound, has evolved significantly from classical oxidation methods. Modern techniques are increasingly reliant on sophisticated catalytic systems and adherence to green chemistry principles to enhance yield, selectivity, and environmental compatibility. A primary precursor for this compound is p-cymene, a naturally occurring aromatic organic compound. The challenge often lies in the selective functionalization of p-cymene, particularly the targeted oxidation of the methyl group over the isopropyl group, or the introduction of a carboxyl group at a specific position.

Catalytic Approaches in C-C and C-X Bond Formation

The construction of the carbon framework and the introduction of the carboxylic acid moiety in substituted benzoic acids are increasingly accomplished through powerful transition-metal-catalyzed reactions. These methods offer unprecedented control over bond formation.

Carbon-Carbon (C-C) Bond Formation: Transition-metal-catalyzed cross-coupling reactions are fundamental to modern organic synthesis, allowing for the precise construction of C-C bonds. nih.govnumberanalytics.com While not always the most direct route to a simple benzoic acid, they are invaluable for creating complex derivatives. Methodologies such as Suzuki-Miyaura, Heck, and Negishi couplings enable the joining of two carbon fragments with high efficiency and selectivity, often catalyzed by palladium or nickel complexes. numberanalytics.com

A more recent and powerful strategy involves the direct activation of carbon-hydrogen (C-H) bonds. organic-chemistry.org This approach avoids the need for pre-functionalized starting materials, enhancing atom economy. For instance, rhodium catalysts have been shown to activate C-H bonds for addition to alkenes. organic-chemistry.org In the context of benzoic acid synthesis, C-H activation could theoretically be applied to directly carboxylate a C-H bond on an aromatic ring using CO2.

Carbon-Heteroatom (C-X) Bond Formation: The direct introduction of a carboxyl group often involves the formation of a carbon-carbon bond via carboxylation, but catalytic routes involving carbon-halogen (C-X) bond transformations are also highly relevant.

Catalytic Carboxylation: A significant advancement is the catalytic carboxylation of aryl halides or pseudohalides with carbon dioxide (CO2) or carbon monoxide (CO). A method for synthesizing a wide range of benzoic acid derivatives involves the palladium-catalyzed hydroxycarbonylation of aryl iodides using CO generated ex-situ from the electrochemical reduction of CO2. This process operates at room temperature and demonstrates high yields for various substituted aryl iodides.

Oxidation of Halides: An innovative approach utilizes water as the oxidant to convert primary benzylic halides into carboxylic acids, catalyzed by a ruthenium-pincer complex. acs.org This reaction liberates hydrogen gas as the only byproduct, avoiding the use of sacrificial chemical oxidants. The methodology is effective for a range of substituted (chloromethyl)benzenes and (bromomethyl)benzenes, converting them to their corresponding benzoic acids in good to excellent yields. acs.org

The table below summarizes findings from a study on the ruthenium-catalyzed oxidation of various benzylic halides to their corresponding benzoic acids using water.

| Entry | Substrate | Product | Yield (%) |

| 1 | (Chloromethyl)benzene | Benzoic acid | 85 |

| 2 | (Bromomethyl)benzene | Benzoic acid | 82 |

| 3 | 1-(Chloromethyl)-4-methylbenzene | 4-Methylbenzoic acid | 92 |

| 4 | 1-(Chloromethyl)-4-methoxybenzene | 4-Methoxybenzoic acid | 86 |

| 5 | 1-(Chloromethyl)-4-fluorobenzene | 4-Fluorobenzoic acid | 73 |

| Data sourced from a study on the catalytic oxidation of carbon-halogen bonds. acs.org |

Green Chemistry Principles in Synthetic Design

The principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use renewable resources, are increasingly integral to the design of synthetic routes for benzoic acid derivatives. brazilianjournals.com.brwjpmr.com

Use of Greener Solvents and Reagents: A key focus is the replacement of hazardous organic solvents with more environmentally benign alternatives, such as water. The Schotten-Baumann method, a classical acylation technique, has been adapted to synthesize benzoyl derivatives in an aqueous environment at room temperature. brazilianjournals.com.br Similarly, the ruthenium-catalyzed oxidation of benzylic halides to benzoic acids proceeds effectively in a water-dioxane mixture, with water acting as the oxygen source. acs.org The replacement of harsh nitrating agents like nitric and sulfuric acid with greener alternatives like calcium nitrate (B79036) in glacial acetic acid has also been reported for the nitration of phenols, a reaction type relevant to substituted aromatic compounds. wjpmr.com

Energy Efficiency and Renewable Feedstocks: Innovations in energy sources for chemical synthesis are a cornerstone of green chemistry. A notable example is the Solar Thermal Electrochemical Process (STEP), which has been demonstrated for the synthesis of benzoic acid from toluene. rsc.org This process uses solar energy as the sole energy input, with solar heat improving reaction kinetics and selectivity while solar electricity drives the electrolysis, thereby minimizing the carbon footprint of the synthesis. rsc.org The conversion of toluene to benzoic acid via STEP showed a significant temperature dependence, highlighting the synergy between thermal and electrical solar energy. rsc.org

Atom Economy and Catalysis: Solvent-free, or neat, reaction conditions represent a significant step forward in green synthesis. An effective, solvent-free method for oxidizing benzyl (B1604629) alcohols to benzoic acids employs a catalytic system of tertiary-butyl hydroperoxide (TBHP)/Oxone and ferric chloride. researchgate.net This method boasts high conversion rates and product selectivity. researchgate.net Furthermore, the use of CO2 as a C1 feedstock for carboxylation reactions is a prime example of utilizing an abundant, renewable carbon source to create valuable chemicals. capes.gov.br

The following table compares a conventional synthesis method with a green alternative for the preparation of benzilic acid, illustrating the improvements in yield and reaction conditions.

| Method | Reagents | Conditions | Yield (%) |

| Conventional | Benzil, KOH, Ethanol | Reflux at 100 °C | 65.21 |

| Green | Benzil, NaOH | Grinding, then heating on water bath (solvent-free) | 76.08 |

| Data sourced from a comparative study on green chemistry approaches. wjpmr.com |

These modern catalytic and green chemistry approaches provide a robust and sustainable framework for the synthesis of this compound and other valuable substituted benzoic acids.

Chemical Reactivity and Derivatization Pathways of 3 Methyl 4 Propan 2 Yl Benzoic Acid

Reactions of the Carboxylic Acid Functional Group

The carboxylic acid group is a versatile functional group that serves as a primary site for derivatization. These reactions primarily proceed through nucleophilic acyl substitution, where the hydroxyl (-OH) portion of the carboxyl group is replaced by another nucleophile. libretexts.org To facilitate this, the hydroxyl group, which is inherently a poor leaving group, often requires activation, either by protonation in acidic media or by conversion to a more reactive intermediate. libretexts.org

Esterification is a fundamental reaction of carboxylic acids, leading to the formation of esters which are valuable in various fields, including fragrance and medicinal chemistry. mdpi.com The reaction of 3-Methyl-4-(propan-2-yl)benzoic acid with an alcohol, typically in the presence of a strong acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA), yields the corresponding ester. This process, known as Fischer esterification, is an equilibrium-driven reaction. libretexts.orgdnu.dp.ua To achieve high yields, the equilibrium is typically shifted towards the product by using an excess of the alcohol or by removing the water formed during the reaction. byjus.comlearncbse.in

Alternative methods for esterification that avoid the use of strong acids involve the conversion of the carboxylic acid to a more reactive species or the use of solid acid catalysts. For instance, zirconium- or titanium-based solid acids have been studied for the esterification of various benzoic acids with methanol, offering the advantage of easy catalyst separation and recovery. mdpi.com

Table 1: Representative Esterification Reactions

| Alcohol | Catalyst | Expected Product |

|---|---|---|

| Methanol | H₂SO₄ | Methyl 3-methyl-4-(propan-2-yl)benzoate |

| Ethanol | PTSA | Ethyl 3-methyl-4-(propan-2-yl)benzoate |

Amides are synthesized from carboxylic acids and amines. The direct reaction is generally slow and requires high temperatures. A more common and efficient laboratory method involves a two-step process. First, the carboxylic acid is converted into a highly reactive acid chloride, typically using thionyl chloride (SOCl₂). libretexts.org This acid chloride then readily reacts with an amine (primary or secondary) to form the corresponding amide derivative of this compound.

Recent advancements have focused on direct catalytic amidation, which avoids the need for stoichiometric activating agents, aligning with the principles of green chemistry. mdpi.com Catalytic systems based on iridium have been developed for the C-H amidation of benzoic acids, although these typically functionalize the aromatic ring rather than the carboxyl group directly. ibs.re.krnih.gov

Acid anhydrides are formed by the condensation of two carboxylic acid molecules with the elimination of a water molecule. libretexts.org This reaction usually requires high temperatures and is not commonly used for complex benzoic acids. A mixed anhydride (B1165640) could be formed by reacting this compound with another carboxylic acid derivative, such as acetyl chloride.

The carboxylic acid functional group can be reduced to a primary alcohol. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is required for this transformation, as milder reagents are generally ineffective. The reaction proceeds via a nucleophilic acyl substitution where a hydride ion effectively replaces the hydroxyl group, forming an intermediate aldehyde which is immediately further reduced to the primary alcohol. libretexts.org Therefore, treating this compound with LiAlH₄ would yield (3-methyl-4-(propan-2-yl)phenyl)methanol.

Decarboxylation, the removal of the carboxyl group as carbon dioxide (CO₂), is generally difficult for aromatic carboxylic acids unless there is a strong electron-withdrawing group at the ortho or para position. learncbse.in In some synthetic strategies, the carboxyl group is used as a traceless directing group and is subsequently removed. For instance, after directing a C-H activation reaction, a protodecarboxylation step can be employed to replace the -COOH group with a hydrogen atom. ibs.re.krnih.gov

Electrophilic Aromatic Substitution on the Benzoic Acid Ring System

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. masterorganicchemistry.com The regiochemical outcome of EAS on the this compound ring is determined by the directing effects of the existing substituents.

-COOH (Carboxylic Acid): A deactivating group and a meta-director. reddit.com

-CH₃ (Methyl): An activating group and an ortho, para-director. masterorganicchemistry.com

-CH(CH₃)₂ (Isopropyl): An activating group and an ortho, para-director. masterorganicchemistry.com

The positions available for substitution are C-2, C-5, and C-6. The activating alkyl groups (-CH₃ and -CH(CH₃)₂) exert a stronger influence than the deactivating carboxyl group.

Position 2: Ortho to the methyl group (activated) but also ortho to the deactivating carboxyl group and sterically hindered.

Position 5: Ortho to the isopropyl group (activated) and meta to the carboxyl group (least deactivated position). This position is sterically accessible.

Position 6: Para to the methyl group (strongly activated) but ortho to the deactivating carboxyl group.

Considering these electronic and steric factors, electrophilic attack is most likely to occur at the C-5 position , which is activated by the adjacent isopropyl group and is meta to the deactivating carboxyl group.

Halogenation of the benzene (B151609) ring requires a Lewis acid catalyst, such as ferric bromide (FeBr₃) for bromination or ferric chloride (FeCl₃) for chlorination, to generate a potent electrophile. masterorganicchemistry.com For this compound, bromination is expected to yield primarily 5-bromo-3-methyl-4-(propan-2-yl)benzoic acid. Iodination can be achieved using a mixture of iodine and an oxidizing agent like nitric acid. youtube.com

Table 2: Predicted Halogenation Products

| Reaction | Reagents | Major Product |

|---|---|---|

| Bromination | Br₂, FeBr₃ | 5-Bromo-3-methyl-4-(propan-2-yl)benzoic acid |

| Chlorination | Cl₂, FeCl₃ | 5-Chloro-3-methyl-4-(propan-2-yl)benzoic acid |

Nitration is typically performed using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄), which generates the highly electrophilic nitronium ion (NO₂⁺). rsc.orglibretexts.org The nitration of substituted benzoic acids is a well-studied reaction. researchgate.netresearchgate.net For this compound, the nitration would predictably occur at the C-5 position, yielding 3-methyl-5-nitro-4-(propan-2-yl)benzoic acid. The synthesis of the related compound 3-Methyl-4-nitrobenzoic acid has been documented via the oxidation of 2,4-dimethylnitrobenzene. chemicalbook.com

Sulfonation involves reacting the aromatic compound with fuming sulfuric acid (H₂SO₄ with dissolved SO₃) to introduce a sulfonic acid group (-SO₃H). This reaction is reversible. masterorganicchemistry.com Following the same directive principles, sulfonation of this compound would be expected to produce 5-sulfo-3-methyl-4-(propan-2-yl)benzoic acid.

Nucleophilic Aromatic Substitution and Related Transformations

Nucleophilic Aromatic Substitution (SNAr) is a fundamental reaction class in which a nucleophile displaces a leaving group, typically a halide, on an aromatic ring. For this reaction to proceed, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups, usually located ortho and/or para to the leaving group.

Replacement of Halogen Substituents with Nucleophiles

The viability of replacing a halogen substituent on a derivative of this compound with a nucleophile depends critically on the position of the halogen and the reaction conditions.

The existing substituents on the ring—a methyl group (CH₃), an isopropyl group (CH(CH₃)₂), and a carboxylic acid group (COOH)—exert significant electronic and steric effects.

Alkyl Groups (Methyl and Isopropyl): These are electron-donating groups, which activate the ring toward electrophilic substitution but deactivate it toward nucleophilic substitution.

Carboxylic Acid Group: This group is strongly electron-withdrawing and deactivating, directing incoming electrophiles to the meta position. Its presence is essential for potentially enabling an SNAr reaction.

For a hypothetical SNAr reaction to occur on a halogenated derivative of this compound, the halogen would need to be positioned ortho or para to the electron-withdrawing carboxyl group. However, direct halogenation of the parent acid would likely be complex. The activating, ortho/para-directing alkyl groups and the deactivating, meta-directing carboxyl group would lead to a mixture of isomers.

Assuming a halo-derivative could be synthesized where the halogen is ortho or para to the COOH group, it could theoretically react with strong nucleophiles. The general reaction mechanism involves two main steps:

Nucleophilic Attack: The nucleophile attacks the carbon atom bearing the halogen, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing group.

Leaving Group Departure: The aromaticity of the ring is restored by the elimination of the halide leaving group.

Common nucleophiles used in such reactions include alkoxides, amines, and thiols. The reaction rate generally follows the trend F > Cl > Br > I for the leaving group, as the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine.

Cross-Coupling Reactions Utilizing Halogenated Derivatives of this compound

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. These reactions typically involve an organohalide (or triflate) and an organometallic reagent. For a halogenated derivative of this compound, these reactions would provide versatile pathways for introducing new aryl, vinyl, or alkynyl groups.

Suzuki-Miyaura Coupling Investigations

The Suzuki-Miyaura coupling is a widely used reaction that couples an organoboron compound (typically a boronic acid or ester) with an organohalide using a palladium catalyst and a base.

A hypothetical bromo- or iodo-derivative of this compound would be an excellent substrate for Suzuki coupling. The reaction would proceed via a standard catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) species, transmetalation with the boronic acid, and reductive elimination to yield the coupled product and regenerate the catalyst.

Table 1: Key Components for a Typical Suzuki-Miyaura Coupling Reaction

| Component | Example | Function |

|---|---|---|

| Aryl Halide | Bromo-3-methyl-4-(propan-2-yl)benzoic acid | Electrophilic partner |

| Boronic Acid | Phenylboronic acid | Nucleophilic partner |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Facilitates the coupling |

| Ligand | Triphenylphosphine (PPh₃), SPhos | Stabilizes and activates the catalyst |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Promotes transmetalation |

| Solvent | Toluene (B28343), Dioxane, DMF, Water | Solubilizes reactants |

The reaction's success would depend on the chosen catalyst system and conditions, but it is generally tolerant of various functional groups, including the carboxylic acid. This would allow for the synthesis of a wide array of biaryl derivatives from the parent acid.

Heck, Sonogashira, and Stille Coupling Applications

Other prominent cross-coupling reactions could similarly be applied to halogenated derivatives of this compound to introduce diverse functionalities.

Heck Reaction: This reaction couples an aryl halide with an alkene to form a substituted alkene. researchgate.net A halogenated derivative of our target compound could react with alkenes like styrene (B11656) or acrylates to introduce a vinyl group onto the aromatic ring. The reaction typically requires a palladium catalyst and a base, such as triethylamine. researchgate.netscientific.net

Sonogashira Coupling: This method forms a C-C bond between an aryl halide and a terminal alkyne, employing a palladium catalyst and a copper(I) co-catalyst. nih.govnih.gov This would be a direct route to install an alkynyl substituent on the this compound scaffold, creating precursors for more complex molecules. sigmaaldrich.com

Stille Coupling: This reaction involves the coupling of an organohalide with an organotin compound (stannane). While highly effective, the toxicity of the organotin reagents and byproducts has made it less favored compared to Suzuki coupling.

Modifications Involving the Alkyl Substituents (Methyl and Isopropyl Groups)

The methyl and isopropyl groups attached to the benzene ring are also sites for potential chemical modification, primarily through radical reactions at the benzylic positions.

Side-Chain Functionalization and Oxidation Studies

The C-H bonds at the benzylic positions (the carbon atom directly attached to the aromatic ring) are weaker than other alkyl C-H bonds and are thus more susceptible to oxidation and halogenation.

Side-Chain Oxidation: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize alkyl groups at the benzylic position to a carboxylic acid group, provided a benzylic hydrogen is present. google.com

Methyl Group: The methyl group has three benzylic hydrogens and can be readily oxidized to a carboxylic acid.

Isopropyl Group: The isopropyl group has one benzylic hydrogen and is also susceptible to oxidation.

When this compound is treated with a strong oxidizing agent, selective oxidation can be challenging. However, studies on the oxidation of its parent hydrocarbon, p-cymene (B1678584), show that both alkyl groups can be oxidized. researchgate.net Under vigorous conditions, both the methyl and isopropyl groups could be oxidized, leading to the formation of a tricarboxylic acid (benzene-1,2,4-tricarboxylic acid). Under controlled conditions, it might be possible to selectively oxidize the more reactive methyl group. For instance, anaerobic bacterial oxidation of p-cymene has been shown to attack the methyl group initially to form p-isopropylbenzoate. nih.gov

Side-Chain Halogenation: Benzylic C-H bonds can be selectively halogenated under free-radical conditions, most commonly using N-bromosuccinimide (NBS) with a radical initiator like AIBN or benzoyl peroxide. This reaction would replace a benzylic hydrogen on either the methyl or isopropyl group with a bromine atom. The resulting benzylic halide is a versatile intermediate for further nucleophilic substitution or elimination reactions.

Spectroscopic Characterization Techniques and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

NMR spectroscopy is an unparalleled tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), NMR provides information about the chemical environment of each atom, allowing for the assembly of a molecular framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

A ¹H NMR spectrum of 3-Methyl-4-(propan-2-yl)benzoic acid would be expected to reveal distinct signals corresponding to each unique proton in the molecule. The analysis would focus on:

Chemical Shift (δ): The position of each signal, indicative of the electronic environment of the protons. For instance, the aromatic protons would appear in a specific downfield region, while the protons of the methyl and isopropyl groups would be found further upfield.

Integration: The area under each signal, which is proportional to the number of protons it represents.

Multiplicity (Splitting Pattern): The splitting of a signal into multiple peaks (e.g., singlet, doublet, triplet, multiplet) due to the influence of neighboring protons, providing crucial information about proton connectivity.

A hypothetical data table for the ¹H NMR spectrum would be structured as follows:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Data not available | Data not available | Data not available | Data not available |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

Complementing ¹H NMR, ¹³C NMR spectroscopy provides a signal for each unique carbon atom in the molecule. This technique is invaluable for determining the carbon skeleton. The analysis would involve identifying the chemical shifts of the carboxylic acid carbon, the aromatic carbons, and the carbons of the methyl and isopropyl substituents.

A hypothetical data table for the ¹³C NMR spectrum would be structured as follows:

| Chemical Shift (ppm) | Assignment |

| Data not available | Data not available |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

To unambiguously assign all proton and carbon signals and confirm the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): Would reveal correlations between protons that are coupled to each other, helping to trace out the spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): Would show correlations between protons and the carbon atoms to which they are directly attached.

HMBC (Heteronuclear Multiple Bond Correlation): Would establish longer-range correlations between protons and carbons (typically over two to three bonds), which is critical for connecting different fragments of the molecule.

Advanced NMR Methodologies for Conformational Studies

Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) could be employed to investigate the through-space proximity of different protons. This would provide insights into the preferred three-dimensional arrangement, or conformation, of the molecule in solution, such as the rotational orientation of the isopropyl and carboxylic acid groups relative to the benzene (B151609) ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and can offer clues about its structure through the analysis of its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the calculation of its elemental composition, providing strong evidence for the molecular formula. The analysis of the fragmentation pattern in the mass spectrum would reveal characteristic losses of functional groups, such as the carboxylic acid group or fragments of the isopropyl group, further corroborating the proposed structure.

A hypothetical data table for the mass spectrometry data would be structured as follows:

| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Proposed Fragment |

| Data not available | Data not available | Data not available |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysisyoutube.comrsc.orgresearchgate.netmdpi.comresearchgate.netsci-hub.senih.govnih.gov

Vibrational spectroscopy is a powerful tool for identifying the functional groups and probing the structural details of a molecule. ias.ac.in

The IR and Raman spectra of this compound are expected to display characteristic bands corresponding to its constituent functional groups. In the solid state and in concentrated solutions, benzoic acids typically exist as hydrogen-bonded dimers, which significantly influences the vibrational frequencies, especially of the carboxyl group. ias.ac.indocbrown.info

O-H Stretch: A very broad and strong absorption band is expected in the IR spectrum between 2500 and 3300 cm⁻¹, which is characteristic of the O-H stretching in a hydrogen-bonded carboxylic acid dimer. docbrown.info

C-H Stretches: Aromatic C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region. mdpi.com Aliphatic C-H stretches from the methyl and isopropyl groups are expected in the 2975-2850 cm⁻¹ range.

C=O Stretch: A very strong and sharp absorption band from the carbonyl group of the carboxylic acid is anticipated around 1700-1680 cm⁻¹. docbrown.info Its position confirms the presence of an aromatic carboxylic acid.

C-C Aromatic Stretches: Medium to strong intensity bands in the 1600-1450 cm⁻¹ region are due to the carbon-carbon stretching vibrations within the benzene ring. mdpi.com

C-O Stretch and O-H Bend: Vibrations involving the C-O stretching and in-plane O-H bending of the carboxyl group are found in the 1320-1210 cm⁻¹ and 1440-1395 cm⁻¹ regions, respectively. docbrown.info

Table 2: Expected Characteristic Vibrational Frequencies

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| O-H Stretch (dimer) | Carboxylic Acid | 3300 - 2500 | Strong, Broad |

| C-H Stretch (aromatic) | Benzene Ring | 3100 - 3000 | Medium |

| C-H Stretch (aliphatic) | Methyl & Isopropyl | 2975 - 2850 | Medium to Strong |

| C=O Stretch | Carboxylic Acid | 1700 - 1680 | Very Strong |

| C-C Stretch | Benzene Ring | 1600 - 1450 | Medium to Strong |

| C-O Stretch / O-H Bend | Carboxylic Acid | 1320 - 1210 | Strong |

Vibrational spectra offer significant insights into the molecule's preferred conformation. For this compound, the most stable conformation in the solid state or in non-polar solvents involves the formation of a centrosymmetric dimer through strong intermolecular hydrogen bonds between the carboxyl groups of two molecules. ias.ac.in This dimerization is directly evidenced by the broad O-H stretching band and the shift of the C=O stretching frequency compared to a free monomer. The planarity of the carboxylic acid group relative to the benzene ring can also be influenced by steric hindrance from substituents, although this effect is expected to be minimal for this compound. researchgate.netmdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitionsmdpi.comnih.govnih.govtanta.edu.eg

UV-Vis spectroscopy probes the electronic transitions within a molecule, providing information about its conjugated systems. shu.ac.uk

The primary chromophore in this compound is the substituted benzene ring. tanta.edu.eg The absorption of UV radiation excites electrons from bonding (π) to anti-bonding (π) molecular orbitals. These are known as π → π transitions. libretexts.org

Unsubstituted benzoic acid typically exhibits two main absorption bands: a strong B-band (or E2-band) around 230 nm and a weaker C-band (or B-band) around 270-280 nm. rsc.orgresearchgate.net The methyl and isopropyl groups attached to the benzene ring act as auxochromes. These alkyl groups typically cause a small shift in the absorption maxima to longer wavelengths (a bathochromic or red shift). Therefore, the λ_max values for this compound are expected to be slightly higher than those for unsubstituted benzoic acid. The transitions involved are primarily π→π*, characteristic of aromatic systems. youtube.com

Table 3: Predicted UV-Vis Absorption Data

| Absorption Band | Approximate λ_max | Electronic Transition | Chromophore |

|---|---|---|---|

| B-Band | ~235 nm | π → π | Substituted Benzene Ring |

| C-Band | ~275-285 nm | π → π | Substituted Benzene Ring |

X-ray Crystallography for Solid-State Molecular Structure Determinationlibretexts.orgresearchgate.netmdpi.com

While a specific crystal structure for this compound is not available in the searched literature, its solid-state structure can be reliably predicted based on extensive studies of benzoic acid and its derivatives. ias.ac.inmdpi.com These compounds almost invariably crystallize to form centrosymmetric dimers.

Table 4: Expected Hydrogen Bond Parameters from X-ray Crystallography

| Interaction | Donor-Acceptor | Typical Distance (Å) | Typical Angle (°) |

|---|---|---|---|

| Hydrogen Bond | O-H···O | 2.6 - 2.7 | ~170 - 180 |

Determination of Molecular Geometry and Bond Parameters

The precise molecular geometry, including bond lengths, bond angles, and dihedral angles of this compound, would be definitively determined using single-crystal X-ray diffraction.

Based on analyses of closely related structures, the molecule is expected to be nearly planar. A key parameter is the dihedral angle between the plane of the benzene ring and the carboxylic acid group. For a similar compound, 3-fluoro-4-methylbenzoic acid, this angle is a mere 6.2(1)°, indicating a high degree of planarity. researchgate.net The presence of the bulkier isopropyl group at the 4-position in this compound might introduce minor steric strain, potentially causing a slightly larger, yet still small, dihedral angle.

The bond lengths and angles within the benzene ring are expected to show typical values for a substituted aromatic system, with minor deviations due to the electronic effects of the alkyl and carboxyl substituents. The C-C bonds within the ring would be intermediate between single and double bonds, and the C-C-C angles would be close to 120°. The geometry of the isopropyl and methyl groups will exhibit standard sp³ hybridization characteristics.

Table 1: Predicted Bond Parameters for this compound (based on data from analogous compounds) (Note: The following table contains representative data from a structurally similar compound, 3-fluoro-4-methylbenzoic acid, as direct experimental values for this compound are not available in the cited sources. researchgate.net)

| Parameter Type | Atoms Involved | Expected Value (Å or °) |

|---|---|---|

| Bond Length | C=O (carbonyl) | ~1.25 - 1.27 |

| C-O (hydroxyl) | ~1.30 - 1.32 | |

| C(ring)-C(carboxyl) | ~1.48 - 1.50 | |

| Bond Angle | O=C-O | ~122 - 124 |

| C(ring)-C-O | ~115 - 117 | |

| C(ring)-C(ring)-C(carboxyl) | ~120 | |

| Dihedral Angle | Benzene Ring // Carboxyl Group | ~5 - 10 |

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Pi-Stacking)

The solid-state structure of this compound is expected to be dominated by strong intermolecular hydrogen bonds.

Hydrogen Bonding: Like the vast majority of carboxylic acids, molecules of this compound are predicted to form centrosymmetric dimers. researchgate.net This occurs through robust O-H···O hydrogen bonds between the carboxylic acid groups of two adjacent molecules. The hydroxyl group of one molecule acts as a hydrogen bond donor to the carbonyl oxygen of the second molecule, and vice versa, creating a characteristic eight-membered ring motif known as the R²₂(8) graph set notation. This dimerization is a primary and highly predictable feature of its supramolecular chemistry.

Pi-Stacking: Aromatic π-π stacking interactions are another potential force influencing crystal packing. However, for this compound, such interactions may be sterically hindered. The presence of the methyl group at the 3-position and the bulky isopropyl group at the 4-position could prevent the close, parallel alignment of benzene rings that is optimal for strong π-stacking. Any such interactions would likely be weak and of the offset or edge-to-face type rather than face-to-face.

Crystal Packing Architectures and Supramolecular Assembly

These dimeric units are expected to assemble into a stable, three-dimensional lattice. The specific arrangement would depend on weaker, non-directional van der Waals forces and potentially weak C-H···O or C-H···π interactions involving the alkyl groups and the aromatic system.

The crystal system and unit cell parameters would be determined by the most efficient way these dimer units can pack. For the analogous compound 3-fluoro-4-methylbenzoic acid, the crystal system is monoclinic with the space group P2₁/c. researchgate.net It is plausible that this compound would crystallize in a similar, common space group. The dimensions of the unit cell would be influenced by the size and shape of the bulkier isopropyl group compared to the methyl group in the analog. The self-assembly process, driven primarily by the powerful hydrogen bonding between carboxyl groups, results in a well-defined, ordered crystalline solid. uni.lu

Computational Chemistry and Theoretical Investigations of 3 Methyl 4 Propan 2 Yl Benzoic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for determining molecular properties. jocpr.com Methods like the B3LYP hybrid functional combined with a basis set such as 6-311++G(d,p) are frequently employed to model the electronic structure and geometry of benzoic acid derivatives. researchgate.netmdpi.comnih.gov

The first step in a theoretical investigation is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized molecular geometry. This process involves finding the minimum energy structure on the potential energy surface. semanticscholar.org For a molecule like 3-Methyl-4-(propan-2-yl)benzoic acid, which possesses rotatable single bonds (e.g., in the isopropyl and carboxylic acid groups), conformational analysis is crucial. rsc.orguky.edu

This analysis involves systematically rotating these bonds to identify different conformers and their relative energies. The conformer with the lowest energy is the most stable and represents the ground-state geometry of the molecule. nih.gov In many benzoic acid derivatives, the carboxylic acid group may exhibit slight twisting relative to the benzene (B151609) ring to minimize steric hindrance with adjacent substituents. uky.edu The presence of the bulky isopropyl group at the 4-position and the methyl group at the 3-position influences the final stable conformation. In the solid state, benzoic acids typically form hydrogen-bonded dimers. nih.gov

Table 1: Illustrative Optimized Geometric Parameters for this compound (Dimer) This table presents typical bond lengths and angles expected from a DFT calculation. Actual values would be determined via specific software.

| Parameter | Bond/Angle | Value (Angstroms/Degrees) |

| Bond Lengths | C-C (aromatic) | ~1.39 - 1.41 Å |

| C(aromatic)-C(carboxyl) | ~1.49 Å | |

| C=O | ~1.22 Å | |

| C-O | ~1.35 Å | |

| O-H | ~0.97 Å | |

| C(aromatic)-C(isopropyl) | ~1.52 Å | |

| O-H···O (H-Bond) | ~1.64 Å | |

| Bond Angles | C-C-C (aromatic) | ~118 - 121° |

| C(aromatic)-C-O | ~117° | |

| C(aromatic)-C=O | ~123° | |

| O=C-O | ~120° |

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity. libretexts.orgyoutube.com The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical descriptor of molecular stability and reactivity. irjweb.com A large energy gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. wuxibiology.com Conversely, a small gap indicates a molecule is more prone to chemical reactions. wuxibiology.com For this compound, the HOMO is typically localized over the electron-rich benzene ring, while the LUMO is often centered on the carboxylic acid group and the aromatic ring. malayajournal.org

Table 2: Representative Frontier Molecular Orbital Data Calculated using DFT, these values illustrate the electronic properties of the molecule.

| Parameter | Energy (eV) | Description |

| E(HOMO) | ~ -9.8 eV | Energy of the highest occupied molecular orbital; related to ionization potential. |

| E(LUMO) | ~ -0.6 eV | Energy of the lowest unoccupied molecular orbital; related to electron affinity. |

| Energy Gap (ΔE) | ~ 9.2 eV | E(LUMO) - E(HOMO); indicates chemical stability and reactivity. irjweb.comwuxibiology.com |

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the three-dimensional charge distribution of a molecule. libretexts.org It is invaluable for identifying sites susceptible to electrophilic and nucleophilic attack. semanticscholar.org The map uses a color spectrum to represent different electrostatic potential values on the molecule's surface.

Typically, red regions indicate the most negative potential, rich in electrons, and are characteristic of nucleophilic sites. For this compound, these are expected around the oxygen atoms of the carboxylic acid group. researchgate.net Blue regions denote the most positive potential, which are electron-poor and represent electrophilic sites, commonly found around the acidic hydrogen atom of the carboxyl group. researchgate.net Green areas represent neutral or near-zero potential. The MEP map provides a clear picture of how the molecule will interact with other charged species. researchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the Lewis-like bonding structure, charge distribution, and intramolecular delocalization effects. wikipedia.org It examines interactions between filled "donor" orbitals and empty "acceptor" orbitals within the molecule. The strength of these interactions is quantified by the second-order perturbation energy, E(2). nih.gov

Table 3: Selected NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) This table provides examples of delocalization interactions identified by NBO analysis.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP(2) O(carbonyl) | π(C(aromatic)-C(aromatic)) | ~ 25-35 | n → π |

| π(C(aromatic)-C(aromatic)) | π(C=O) | ~ 15-25 | π → π |

| LP(1) O(hydroxyl) | σ(C(carboxyl)-O) | ~ 5-10 | n → σ |

Vibrational Spectroscopy Prediction and Analysis

Theoretical calculations are highly effective in predicting the vibrational spectra (Infrared and Raman) of a molecule. By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated that closely matches experimental data. mdpi.comresearchgate.net

Each calculated vibrational frequency corresponds to a specific "normal mode" of motion for the atoms in the molecule. To accurately assign these calculated frequencies to specific types of vibrations (e.g., C-H stretch, C=O stretch, ring deformation), a Potential Energy Distribution (PED) analysis is performed. mdpi.com PED quantifies the contribution of different internal coordinates (like bond stretching or angle bending) to each normal mode. researchgate.net

For this compound, characteristic vibrations would include O-H stretching of the carboxylic acid (often broadened in experimental spectra due to hydrogen bonding), C=O stretching, C-O stretching, aromatic C-H stretching, and various bending and torsional modes of the methyl and isopropyl groups. mdpi.com

Table 4: Illustrative Vibrational Frequencies and PED Assignments Based on DFT calculations for similar benzoic acid derivatives.

| Calculated Frequency (cm⁻¹) | PED Assignment (Dominant Contributions) | Vibrational Mode |

| ~3600 | 100% O-H stretch | O-H Stretching (monomer) mdpi.com |

| ~3080 | 95% C-H stretch | Aromatic C-H Stretching mdpi.com |

| ~2970 | 90% C-H stretch | Aliphatic C-H Stretching (isopropyl, methyl) |

| ~1770 | 85% C=O stretch | Carbonyl Stretching (monomer) mdpi.com |

| ~1450 | 70% C-C stretch | Aromatic Ring Stretching |

| ~1300 | 65% C-O stretch + 30% O-H bend | C-O Stretching / O-H Bending |

| ~920 | 75% O-H bend | O-H Out-of-plane Bending (dimer) |

Theoretical IR and Raman Spectra Simulation

Theoretical simulations of infrared (IR) and Raman spectra provide powerful insights into the vibrational modes of a molecule, complementing experimental findings. These simulations are typically performed using density functional theory (DFT) calculations, which can predict the frequencies and intensities of vibrational transitions. For this compound, such simulations would reveal characteristic vibrations associated with its functional groups.

The most significant vibrations include the stretching of the carbonyl group (C=O) in the carboxylic acid, typically appearing as a strong band in the IR spectrum around 1700-1750 cm⁻¹. Another key feature is the broad O-H stretching band from the carboxyl group, usually observed between 2500 and 3300 cm⁻¹, often overlapping with C-H stretching vibrations. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching from the methyl and isopropyl groups appear just below 3000 cm⁻¹.

Vibrational modes also include in-plane and out-of-plane bending of C-H and O-H bonds, as well as vibrations of the entire carbon skeleton. The simulated Raman spectrum would highlight complementary vibrations, particularly those involving the symmetric stretching of the benzene ring and the C-C bonds of the substituents. Comparing theoretical spectra, often scaled by an empirical factor to correct for anharmonicity and computational approximations, with experimental data allows for precise assignment of each vibrational band. researchgate.netbiorxiv.org

Table 1: Representative Theoretical Vibrational Frequencies for Benzoic Acid Derivatives (Data is illustrative of typical assignments for substituted benzoic acids and not specific to this compound)

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Description |

| O-H Stretch | 3300 - 2500 | Carboxylic acid hydroxyl group |

| Aromatic C-H Stretch | 3100 - 3000 | Benzene ring C-H bonds |

| Aliphatic C-H Stretch | 3000 - 2850 | Methyl and isopropyl C-H bonds |

| C=O Stretch | 1750 - 1700 | Carboxylic acid carbonyl group |

| C=C Ring Stretch | 1600 - 1450 | Aromatic ring skeletal vibrations |

| C-H Bends | 1470 - 1350 | Bending of methyl and isopropyl groups |

| O-H Bend | 1440 - 1395 | In-plane bending of the hydroxyl group |

| C-O Stretch | 1320 - 1210 | Carboxylic acid C-O single bond |

Prediction of NMR Chemical Shifts using Gauge-Independent Atomic Orbital (GIAO) Method

The Gauge-Independent Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating nuclear magnetic resonance (NMR) chemical shifts with high accuracy. researchgate.net This method computes the magnetic shielding tensors for each nucleus in the molecule, which are then converted into chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS).

For this compound, the GIAO method can predict the ¹H and ¹³C NMR spectra.

¹H NMR: The proton of the carboxylic acid (-COOH) is expected to be the most deshielded, with a predicted chemical shift significantly downfield (typically >10 ppm). The aromatic protons would appear in the range of 7-8 ppm, with their exact shifts influenced by the electron-donating alkyl groups and the electron-withdrawing carboxyl group. The methine proton of the isopropyl group (-CH(CH₃)₂) would resonate at a distinct shift, while the methyl protons of the isopropyl and the ring-attached methyl group would be found further upfield. rsc.orgchemicalbook.comchemicalbook.com

¹³C NMR: The carbon atom of the carboxyl group (-COOH) would be the most downfield signal, typically above 170 ppm. rsc.org The aromatic carbons would have shifts between 120-150 ppm, with the carbon attached to the carboxyl group being the most deshielded among them. The carbons of the isopropyl and methyl substituents would appear at the most upfield positions in the spectrum. rsc.orgrsc.org

Comparing the GIAO-calculated shifts with experimental data is crucial for validating the computed structure and understanding the electronic environment of the atoms within the molecule. researchgate.netnih.gov

Table 2: Predicted ¹³C and ¹H NMR Chemical Shifts (GIAO) for a Structurally Similar Compound (4-isopropylbenzoic acid) (Data is for a related compound to illustrate expected values)

| Atom | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) |

| Carboxyl Carbon | 172.8 | - |

| Carboxyl Proton | - | 12.9 |

| Aromatic C-ipso (COOH) | 127.1 | - |

| Aromatic C-ortho | 130.1 | 7.95 |

| Aromatic C-meta | 129.8 | 7.40 |

| Aromatic C-ipso (isopropyl) | 155.0 | - |

| Isopropyl Methine C | 34.5 | 3.30 |

| Isopropyl Methine H | - | 3.30 |

| Isopropyl Methyl C | 23.8 | - |

| Isopropyl Methyl H | - | 1.25 |

Analysis of Non-Covalent Interactions (NCI)

Non-covalent interactions (NCI) play a critical role in determining the supramolecular structure, crystal packing, and physical properties of molecules like this compound. mhmedical.com Computational methods allow for the visualization and characterization of these weak forces, which include hydrogen bonds, van der Waals interactions, and steric repulsion. researchgate.netnih.gov

The Reduced Density Gradient (RDG) is a function of the electron density and its first derivative. Plotting the RDG against the electron density signed by the second eigenvalue of the Hessian matrix allows for the identification and visualization of NCI. researchgate.net In these plots, large, negative values indicate strong attractive interactions (like hydrogen bonds), values near zero signify weak van der Waals interactions, and large, positive values denote strong steric repulsion.

For a dimer of this compound, an RDG analysis would prominently feature:

A strong, attractive interaction spike corresponding to the classic O-H···O hydrogen bonds forming the carboxylic acid dimer.

Broad, low-density surfaces between the molecules, indicating van der Waals interactions between the aromatic rings and the alkyl substituents.

Potential regions of steric repulsion between bulky groups if the molecular conformation leads to close contacts.

The Quantum Theory of Atoms in Molecules (QTAIM) analyzes the topology of the electron density (ρ) to define atoms, bonds, and interatomic interactions. uni-rostock.dewiley.com An interaction is characterized by the presence of a bond critical point (BCP) between two atoms. The properties at this BCP, such as the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), reveal the nature of the interaction.

For the hydrogen-bonded dimer of this compound, AIM analysis would be used to quantify the O-H···O interactions. The presence of a BCP between the donor hydrogen and the acceptor oxygen would confirm the hydrogen bond. For such interactions, a low value of ρ(r) and a positive value of ∇²ρ(r) are characteristic of closed-shell interactions, typical for hydrogen bonds.

The Electron Localization Function (ELF) is a tool used to visualize regions in a molecule where there is a high probability of finding a localized electron pair. wikipedia.orgjussieu.fr ELF analysis provides a chemically intuitive picture of bonding, showing core electrons, covalent bonds, and lone pairs. jussieu.frtaylorandfrancis.com

An ELF analysis of this compound would reveal:

Attractors corresponding to the core electrons of the carbon and oxygen atoms.

Valence attractors representing the covalent bonds: C-C, C-H, C=O, C-O, and O-H.

Distinct localization domains for the lone pairs on the carbonyl and hydroxyl oxygen atoms. These lone pair regions are crucial as they act as the hydrogen bond acceptors in the formation of dimers. taylorandfrancis.com

Hyperpolarizability and Nonlinear Optical (NLO) Property Investigations

Nonlinear optical (NLO) materials have applications in technologies like optical switching and frequency conversion. The NLO response of a molecule is governed by its hyperpolarizability (β). Computational chemistry can predict these properties, providing a way to screen molecules for potential NLO activity. researchgate.net

The first static hyperpolarizability (β₀) is a key parameter for quantifying the NLO response. For aromatic molecules like this compound, the NLO properties are influenced by the electronic nature of the substituent groups on the benzene ring. The interaction between electron-donating groups (like methyl and isopropyl) and electron-withdrawing groups (like carboxylic acid) can enhance hyperpolarizability by creating intramolecular charge transfer.

Theoretical calculations would involve optimizing the molecular geometry and then computing the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β) using DFT methods. The magnitude of the total hyperpolarizability (β_tot) can be calculated from its tensor components. While benzoic acid itself has a modest NLO response, the substitution pattern on this compound could modulate these properties. Comparing its calculated β_tot value to that of reference materials like urea (B33335) is a standard method for assessing its potential as an NLO material. researchgate.net

Table 3: Illustrative Calculated NLO Properties for Benzoic Acid and a Related Derivative (Data is illustrative and not specific to this compound)

| Compound | Dipole Moment (μ, Debye) | Polarizability (α, a.u.) | First Hyperpolarizability (β, a.u.) |

| Benzoic Acid | 2.5 | 85 | 45 |

| 4-Nitrobenzoic Acid | 3.9 | 98 | 250 |

Solvation Effects and Environmental Influence on Molecular Properties

The local environment, particularly the solvent, plays a pivotal role in determining the molecular properties and behavior of a solute. For this compound, the interplay between its functional groups—the carboxylic acid, the methyl group, and the isopropyl group—and the surrounding solvent molecules dictates its conformational preferences, electronic structure, and spectroscopic characteristics. Computational chemistry provides a powerful lens through which to investigate these intricate solvation effects at a molecular level.

Theoretical studies, often employing methods like Density Functional Theory (DFT) combined with continuum solvation models (e.g., Polarizable Continuum Model - PCM) or explicit solvent models, can predict how the molecule's properties are modulated by the solvent's polarity and hydrogen-bonding capabilities.

Influence of Solvent Polarity

The polarity of the solvent is a critical factor influencing the properties of this compound. The molecule possesses both a nonpolar region (the benzene ring with its alkyl substituents) and a highly polar, protic region (the carboxylic acid group).

In nonpolar solvents , such as hexane (B92381) or carbon tetrachloride, intramolecular forces are expected to dominate. The carboxylic acid group is likely to form a stable intramolecular hydrogen bond or, more commonly, intermolecular hydrogen-bonded dimers with another molecule of the acid. This dimerization is a well-known characteristic of carboxylic acids in nonpolar environments and significantly influences their vibrational spectra, particularly the O-H and C=O stretching frequencies.

In polar aprotic solvents , such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), the solvent molecules can act as hydrogen bond acceptors. They will compete with the self-association of the acid, leading to the disruption of dimers and the formation of hydrogen bonds between the carboxylic acid's hydroxyl group and the solvent's oxygen or nitrogen atoms. This interaction leads to a significant red-shift (lowering of frequency) in the O-H stretching vibration.

In polar protic solvents , like water or ethanol, the solvent can act as both a hydrogen bond donor and acceptor. These solvents will form strong hydrogen bonds with both the carbonyl oxygen and the hydroxyl group of the carboxylic acid. This extensive solvation stabilizes the polar form of the molecule and can facilitate the deprotonation of the carboxylic acid, especially in water, leading to the formation of the corresponding carboxylate anion.

Theoretical Predictions of Molecular Properties in Different Solvents

Computational models can provide quantitative predictions of how key molecular parameters of this compound change with the solvent environment. The following table illustrates the expected trends based on theoretical calculations for similar benzoic acid derivatives.

| Solvent | Dielectric Constant (ε) | Predicted Dipole Moment (Debye) | Predicted O-H Stretching Frequency (cm⁻¹) | Predicted C=O Stretching Frequency (cm⁻¹) |

|---|---|---|---|---|

| Gas Phase (Vacuum) | 1 | ~2.5 D | ~3580 cm⁻¹ (Monomer) | ~1760 cm⁻¹ (Monomer) |

| Hexane | 1.88 | ~2.6 D | ~3000 cm⁻¹ (Dimer) | ~1710 cm⁻¹ (Dimer) |

| Chloroform | 4.81 | ~3.8 D | ~3500 cm⁻¹ (Monomer-Solvent) | ~1735 cm⁻¹ |

| Ethanol | 24.5 | ~4.5 D | ~3300 cm⁻¹ (H-bonded) | ~1720 cm⁻¹ |

| Dimethyl Sulfoxide (DMSO) | 46.7 | ~5.2 D | ~3100 cm⁻¹ (H-bonded) | ~1715 cm⁻¹ |

| Water | 80.1 | ~5.8 D | N/A (Deprotonated) | ~1550-1610 cm⁻¹ (as Carboxylate) |

Note: The data in this table are illustrative and represent expected trends for this compound based on computational studies of analogous aromatic carboxylic acids. Actual experimental values may vary.

Environmental Influence on Conformation

The presence of the somewhat bulky isopropyl group adjacent to the methyl group can introduce steric hindrance, potentially influencing the torsional angle of the carboxylic acid group relative to the plane of the benzene ring. Solvation can further modulate this conformational preference. In the gas phase or nonpolar solvents, the molecule will adopt the conformation that minimizes internal steric strain. In polar solvents, the energy gain from optimal solvation of the carboxylic acid group may overcome a moderate degree of steric hindrance, potentially leading to a different equilibrium geometry compared to the gas phase. Theoretical calculations can map this potential energy surface as a function of the dihedral angle to identify the most stable conformers in various environments.

Applications of 3 Methyl 4 Propan 2 Yl Benzoic Acid in Advanced Organic Synthesis and Materials Chemistry

Role as a Key Building Block in Complex Organic Synthesis

Organic building blocks are fundamental components used for the modular assembly of more complex molecular architectures. researchgate.net 3-Methyl-4-(propan-2-yl)benzoic acid, with its functionalized aromatic core, serves as an excellent example of such a building block, offering reactive sites for a variety of chemical transformations.

Precursor for Advanced Chemical Intermediates

The carboxylic acid moiety is one of the most versatile functional groups in organic chemistry, making this compound a potent precursor for a diverse array of advanced chemical intermediates. The reactivity of the carboxylic acid group allows for its conversion into other functional groups, which is a cornerstone of synthetic strategy. For instance, it can be readily converted into esters, amides, acid chlorides, and anhydrides.

These transformations are crucial for the synthesis of more complex molecules. For example, the conversion to an acid chloride would create a highly reactive intermediate, susceptible to nucleophilic attack, thereby facilitating the formation of new carbon-carbon or carbon-heteroatom bonds. This is a common strategy in the synthesis of pharmaceuticals and other fine chemicals. researchgate.net Research on the related compound, 4-isopropylbenzoic acid (cumic acid), has shown its utility as an intermediate in the synthesis of dyes and various organic compounds. vulcanchem.com Similarly, this compound could be employed in the synthesis of complex heterocyclic scaffolds, such as 1,3,4-thiadiazoles, which are known for their biological activity.

A patent for the synthesis of isopropyl 3-chloro-4-methylbenzoate highlights its role as a key intermediate for functional polymer materials and agrochemicals. google.com This suggests a similar potential for this compound as a precursor to valuable industrial and pharmaceutical compounds.

Below is a table illustrating the types of intermediates that can be synthesized from a substituted benzoic acid.

| Starting Material | Reagent(s) | Intermediate Formed | Potential Subsequent Reactions |

| This compound | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) | 3-Methyl-4-(propan-2-yl)benzoyl chloride | Friedel-Crafts acylation, Esterification, Amidation |

| This compound | Alcohol (R'OH), Acid catalyst | 3-Methyl-4-(propan-2-yl)benzoate ester | Claisen condensation, Reduction to alcohol |

| This compound | Amine (R'R''NH), Coupling agent (e.g., DCC) | 3-Methyl-4-(propan-2-yl)benzamide | Hofmann rearrangement, Reduction to amine |

| This compound | Lithium aluminum hydride (LiAlH₄) | (3-Methyl-4-(propan-2-yl)phenyl)methanol | Oxidation, Halogenation |

Integration into Multi-Component Reaction Systems

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the reactants. researchgate.net MCRs are valued for their atom economy, reduced number of purification steps, and their ability to rapidly generate molecular complexity. beilstein-journals.org

Benzoic acid and its derivatives are known to participate in various MCRs. researchgate.netrsc.org For instance, the Ugi four-component reaction, a prominent MCR, often utilizes a carboxylic acid as one of its key components. beilstein-journals.org In such a reaction, this compound could react with an aldehyde, an amine, and an isocyanide to produce complex peptide-like structures. The specific substitution pattern of the benzoic acid would be directly incorporated into the final product, allowing for the fine-tuning of its properties.

Another example is the Petasis reaction, a three-component reaction of an amine, an aldehyde, and a boronic acid, which can be conceptually related to reactions involving carboxylic acids. beilstein-journals.org Given the versatility of benzoic acids in MCRs, it is highly probable that this compound could be integrated into existing or novel MCR systems to synthesize diverse libraries of complex molecules for applications in drug discovery and materials science.

Contributions to the Development of New Synthetic Reagents and Catalysts

The development of novel reagents and catalysts is a driving force in modern synthetic chemistry. Substituted benzoic acids can play a role in this area, primarily by acting as ligands for metal catalysts. The carboxylate group can coordinate to a metal center, and the substituents on the aromatic ring can be used to modulate the steric and electronic properties of the resulting metal complex.

For example, triorganotin carboxylates have been synthesized using 4-isopropylbenzoic acid, and their coordination chemistry has been studied. sigmaaldrich.com These types of organometallic compounds have applications in catalysis and materials science. Similarly, this compound could be used to synthesize new metal complexes with unique catalytic activities.

Furthermore, benzoic acid itself has been used as a model compound in studies of catalytic hydrodeoxygenation, a key process in the upgrading of bio-oils. rsc.org The insights gained from such studies can inform the design of new catalysts. The specific structure of this compound could be used to probe the influence of steric and electronic effects on catalytic performance.

Applications in Materials Science Research

The rigid aromatic core and the reactive carboxylic acid group of this compound make it a promising candidate for applications in materials science, particularly in the synthesis of polymers and supramolecular structures.

Monomer or Component in Polymer Synthesis

Aromatic carboxylic acids are important monomers for the synthesis of high-performance polymers, such as aromatic polyesters and polyamides. mdpi.comnih.gov These polymers are known for their high thermal stability, mechanical strength, and chemical resistance. For example, fully aromatic thermotropic copolyesters have been synthesized from monomers like vanillic acid and 4-hydroxybenzoic acid. nih.gov